2-amino-N-(4-methylphenyl)acetamide
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Overview
Description
The compound "2-amino-N-(4-methylphenyl)acetamide" is a chemical that belongs to the class of acetamides, which are characterized by the presence of an acetyl group (CH3C(=O)-) linked to a nitrogen atom of an amine. Acetamides are known for their diverse range of biological activities and applications in medicinal chemistry. The specific structure of "this compound" suggests that it contains an amino group and a 4-methylphenyl substituent attached to the acetamide moiety.
Synthesis Analysis
The synthesis of related acetamide compounds has been described in several studies. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides with various substitutions were synthesized and evaluated as opioid kappa agonists, indicating a method of introducing different substituents to the acetamide structure . Another study synthesized N-(2-methylphenyl)-2,2-dichloroacetamide and N-(4-methylphenyl)-2,2-dichloroacetamide, which are structurally similar to "this compound," using Fourier transform infrared (FTIR) and FT-Raman spectra . These methods could potentially be adapted for the synthesis of "this compound."
Molecular Structure Analysis
The molecular structure of acetamide derivatives has been extensively studied. For example, the crystal structure of N-(2-methylphenyl)acetamide revealed that the acetamide unit is slightly twisted relative to the 2-methylphenyl substituent . This information can provide insights into the conformational preferences of "this compound" and how its structure might influence its physical and chemical properties.
Chemical Reactions Analysis
Acetamide derivatives can undergo various chemical reactions, including hydrogen bonding, as evidenced by studies on substituted N-(2-hydroxyphenyl)acetamides . These compounds were synthesized and characterized, showing evidence of intra- and intermolecular hydrogen bonds. Such interactions are likely to be relevant for "this compound" as well, affecting its reactivity and interactions with biological targets.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. The study on N-(2-methylphenyl)acetamide provides information on bond parameters and conformation, which are important for understanding the behavior of these compounds . Additionally, the synthesis and characterization of silylated derivatives of N-(2-hydroxyphenyl)acetamide offer insights into the reactivity of the acetamide group when modified .
properties
IUPAC Name |
2-amino-N-(4-methylphenyl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c1-7-2-4-8(5-3-7)11-9(12)6-10/h2-5H,6,10H2,1H3,(H,11,12) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLNSGCFQUWUWLB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60586239 |
Source
|
Record name | N-(4-Methylphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
64642-18-8 |
Source
|
Record name | Acetamide, 2-amino-N-(4-methylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=64642-18-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(4-Methylphenyl)glycinamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60586239 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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